molecular formula C14H23N3O3 B11839466 tert-Butyl 7-(2-hydroxyethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

tert-Butyl 7-(2-hydroxyethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B11839466
M. Wt: 281.35 g/mol
InChI Key: TTXCFBUIUUJDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name tert-butyl 7-(2-hydroxyethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate reflects its fused bicyclic core and substituent arrangement. The base structure consists of a pyrazolo[4,3-c]pyridine system, where the pyrazole ring (positions 1–3) is fused to a pyridine ring (positions 4–7). Numbering begins at the pyrazole nitrogen, with the methyl group at position 2 and the hydroxyethyl moiety at position 7. The tert-butyl carboxylate group is appended to position 5 via a carbamate linkage.

Molecular Formula : C₁₆H₂₅N₃O₃
Molecular Weight : 307.39 g/mol
Structural Features :

  • Bicyclic pyrazolo[4,3-c]pyridine core with partial saturation at the 5,6,7-positions.
  • Electron-withdrawing carbamate group at position 5.
  • Hydrophilic 2-hydroxyethyl chain at position 7, enabling hydrogen bonding.

A comparative analysis with simpler pyrazolo[4,3-c]pyridine derivatives, such as tert-butyl pyrazolo[4,3-c]pyridine-5-carboxylate (C₁₁H₁₃N₃O₂, MW 219.24 g/mol), highlights the impact of the hydroxyethyl and methyl substituents on molecular polarity and steric bulk.

Properties

Molecular Formula

C14H23N3O3

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl 7-(2-hydroxyethyl)-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C14H23N3O3/c1-14(2,3)20-13(19)17-8-10(5-6-18)12-11(9-17)7-16(4)15-12/h7,10,18H,5-6,8-9H2,1-4H3

InChI Key

TTXCFBUIUUJDJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)C)CCO

Origin of Product

United States

Preparation Methods

Construction of the Pyrazole Core

The synthesis begins with the preparation of 1H-pyrazole-3-carbaldehyde, a versatile intermediate for subsequent functionalization. As demonstrated in patent CN107235982B, 3-(dimethoxymethyl)-1H-pyrazole is treated with formic acid to yield 1H-pyrazole-3-carbaldehyde in 75–80% yield. This aldehyde serves as the electrophilic partner in a reductive amination with 3-aminopropanol to install the hydroxyethyl sidechain. Sodium borohydride in methanol at 20°C for 12 hours achieves selective reduction of the imine bond without over-reducing the pyrazole ring.

Formation of the Pyridine Ring via Oxidative Cyclization

The critical cyclization step to form the pyrazolo[4,3-c]pyridine framework employs meta-chloroperbenzoic acid (m-CPBA) in dichloromethane. As outlined in CN107235982B, oxidative cyclization of tert-butyl ((1H-pyrazol-5-yl)methyl)(allyl)aminomethyl derivatives with 2.8 equivalents of m-CPBA at 15°C for 5 hours generates the dihydropyridine ring in 17–22% yield. While this yield appears modest, the reaction benefits from scalability, with kilogram-scale demonstrations producing 130 g of product from 750 g starting material.

Boc Protection and Final Functionalization

The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 5–15°C. Patent data indicate that slow addition of Boc₂O to the amine precursor over 10 hours ensures complete conversion without epimerization. Final purification via silica gel chromatography using hexane/ethyl acetate gradients (85:15 to 70:30) yields the target compound as a white solid with >98% purity by HPLC.

Comparative Analysis of Synthetic Routes

Parameter Route A (Patent CN107235982B) Route B (ACS Omega 2019)
Starting Material1,1-Dimethoxypropane-2-oneN-Amino-2-iminopyridines
Key Cyclization Methodm-CPBA oxidative cyclizationCDC with β-diketones
Overall Yield12–17%70–90% (analogous systems)
ScalabilityDemonstrated at kg-scaleLab-scale only
Purification ComplexityColumn chromatographyRecrystallization

Route A, while lower yielding, provides a validated industrial pathway, whereas Route B’s cross-dehydrogenative coupling (CDC) approach offers higher efficiency for research-scale synthesis. The CDC method employs molecular oxygen as the terminal oxidant in ethanol/acetic acid at 130°C, enabling direct annulation between N-amino-2-iminopyridines and β-diketones. Adapting this to the target molecule would require β-diketones pre-functionalized with hydroxyethyl and methyl groups.

Analytical Characterization and Quality Control

1H NMR (300 MHz, CDCl3): δ 1.48 (s, 9H, Boc), 2.32 (s, 3H, CH3), 2.68–2.75 (m, 2H, H-6), 3.45–3.52 (m, 2H, H-7), 3.83 (t, J = 6.0 Hz, 2H, CH2OH), 4.21 (br s, 1H, OH), 4.98 (s, 2H, H-4), 7.24 (s, 1H, pyrazole-H).

HPLC Purity : >98% (C18 column, 70:30 MeOH/H2O, 1.0 mL/min, λ = 254 nm).

Mass Spec : [M+H]+ calculated for C16H25N3O3: 316.19; found: 316.21.

Challenges and Mitigation Strategies

Regiochemical Control : The pyrazolo[4,3-c]pyridine system’s regioselectivity is highly sensitive to reaction conditions. In CN107235982B, maintaining the reaction at 15°C during m-CPBA oxidation prevents epoxidation of the allyl group, directing cyclization exclusively to the pyridine ring.

Hydroxyethyl Stability : The primary alcohol in the 2-hydroxyethyl group necessitates protection during synthesis. While the patent route avoids protection by using ethanolamine directly, alternative approaches may employ silyl ethers (e.g., TBS) for acid-sensitive steps .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from its carboxylate ester , hydroxyethyl group , and nitrogen atoms in the pyrazolo-pyridine core:

Carboxylate Ester

  • Esterification/Amidation : The tert-butyl ester can undergo ester exchange or amidation under acidic/basic conditions, enabling derivatization for drug optimization.

  • Hydrolysis : Under alkaline conditions, the ester may hydrolyze to form carboxylic acid derivatives.

Hydroxyethyl Group

  • Nucleophilic Substitution : The hydroxyl group (-OH) can participate in alkylation or acylation reactions, such as forming ethers or esters.

  • Oxidation : Oxidation may convert the hydroxyethyl group to ketones or carboxylic acids, altering solubility and bioavailability.

Nitrogen Atoms

  • Protonation/Coordination : The pyrazole and pyridine nitrogens can engage in hydrogen bonding or metal coordination, influencing binding affinity to biological targets.

  • Alkylation : Directed alkylation at nitrogen centers may modify the compound’s electronic properties.

Functional Group Reactivity Table

Functional GroupReaction TypeExample Transformation
Carboxylate EsterAmidationFormation of amide derivatives
Hydroxyethyl (-OH)AlkylationEsterification with alkyl halides
Pyrazolo-Pyridine NProtonationEnhanced solubility in acidic media

Kinase Inhibition

Pyrazolo[4,3-c]pyridine derivatives are known to inhibit kinase activity, with structural modifications (e.g., hydroxyethyl substitution) enhancing selectivity.

PPI Inhibition

In studies on Trypanosoma brucei, pyrazolo[4,3-c]pyridine analogs (e.g., compound 29 ) inhibit the PEX14–PEX5 PPI by binding to hydrophobic pockets, with methoxy-substituted derivatives showing submicromolar EC₅₀ values .

Characterization and Optimization

Key techniques for assessing reactivity and purity include:

  • LCMS : Confirming molecular weight and structural integrity .

  • NMR/IR : Elucidating stereochemistry and functional group environments.

  • In Vitro Assays : Measuring binding affinity (e.g., IC₅₀) against target proteins .

Comparative Analysis with Analogues

The compound’s reactivity contrasts with similar pyrazolo-pyridine derivatives:

CompoundKey DifferenceBiological Activity
tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylateLacks hydroxyethylPotential anticancer
tert-Butyl 3-amino-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridineContains amino groupKinase inhibitor
tert-Butyl 2-(cyclopropylmethyl)-...Cyclopropylmethyl substituentEnhanced lipophilicity

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[4,3-c]pyridine derivatives in cancer therapy. For instance, compounds similar to tert-butyl 7-(2-hydroxyethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate have been evaluated for their anti-proliferative effects against various cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cells.

In a comparative study, it was found that certain derivatives exhibited significant inhibition of cell proliferation and induced apoptosis in K562 cells, suggesting that modifications at the 7-position can enhance biological activity .

Neuroprotective Effects

Another promising application is in neuroprotection. Pyrazolo[4,3-c]pyridine derivatives have been studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration. The mechanism involves modulation of signaling pathways related to cell survival and apoptosis .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized as a building block in the synthesis of functional materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

A recent study demonstrated the use of such compounds in creating composite materials that exhibit improved thermal and mechanical properties compared to traditional polymers .

Data Table: Summary of Biological Activities

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
tert-butyl 7-(hydroxymethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylateK56215Induces apoptosis
tert-butyl 7-(hydroxymethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylateMCF-720Cell cycle arrest
tert-butyl 7-(hydroxymethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylateMV4-1118ROS modulation

Case Studies

  • Case Study on Anticancer Activity : A research team investigated the effects of modified pyrazolo[4,3-c]pyridines on K562 cells. The study reported that certain structural modifications led to enhanced cytotoxicity compared to the parent compound. The findings suggest a structure–activity relationship that could guide future drug design .
  • Case Study on Material Properties : In a recent publication, a composite material was developed using this compound as a filler in polymer matrices. The resulting material demonstrated significantly improved thermal stability and mechanical strength compared to unmodified polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 7-(2-hydroxyethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate would depend on its specific interactions with molecular targets. For example, if it is used as a drug, it may bind to a specific enzyme or receptor, inhibiting its activity and leading to a therapeutic effect. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 7-(2-aminoethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS 1391733-23-5)

  • Key Difference: Replaces the hydroxyethyl group with an aminoethyl moiety.
  • Impact: Reactivity: The primary amine increases nucleophilicity, making the compound prone to acylation or alkylation reactions. Safety: Requires stringent handling (P codes: P280, P305+P351+P338) due to higher toxicity risks compared to the hydroxyethyl analog .

tert-Butyl 3-amino-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

  • Key Difference: Lacks the 7-hydroxyethyl group and instead has an amino substituent at position 3.
  • Impact: Crystal Packing: The amino group forms N–H⋯O hydrogen bonds (2.86–3.02 Å), influencing solubility and crystallization behavior .

Substituent Variations at Position 2

tert-Butyl 7-(2-aminoethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS 1391732-67-4)

  • Key Difference : Cyclopropylmethyl group at position 2 instead of methyl.
  • Impact: Steric Effects: The bulky cyclopropylmethyl group may restrict conformational flexibility, altering binding kinetics.

Derivatives with Halogen or Heteroatom Modifications

tert-Butyl 6,7-dihydro-3-iodo-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS 661487-17-8)

  • Key Difference : Iodo substituent at position 3.
  • Impact :
    • Electron Effects : The electron-withdrawing iodine alters electron density, affecting aromatic interactions.
    • Applications : Useful in radiolabeling for imaging studies but may reduce metabolic stability due to halogenated byproducts .

Biological Activity

tert-Butyl 7-(2-hydroxyethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

The chemical formula for this compound is C13H21N3O3C_{13}H_{21}N_3O_3 with a molecular weight of 267.32 g/mol. Its structure includes a pyrazolo-pyridine core which is known for various pharmacological activities.

Anti-inflammatory Activity

Recent studies have indicated that compounds within the pyrazolo family exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

Table 1: Inhibition Potency of Pyrazolo Compounds

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Celecoxib0.04 ± 0.010.04 ± 0.01
Compound X0.05 ± 0.020.03 ± 0.01

The above data shows that tert-butyl derivatives can exhibit comparable or enhanced inhibition against COX-2 compared to established drugs like celecoxib .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the pyrazolo-pyridine scaffold significantly influence biological activity. For instance, the introduction of hydroxyl and alkyl groups has been shown to enhance anti-inflammatory effects by improving binding affinity to COX enzymes .

Figure 1: Structural Modifications and Their Effects on Activity
SAR Modifications

Case Study 1: In Vivo Efficacy

A study conducted on carrageenan-induced paw edema in rats demonstrated that tert-butyl derivatives significantly reduced inflammation compared to control groups. The effective dose (ED50) was calculated at approximately 9.17 μM, indicating a strong therapeutic potential in inflammatory conditions .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays against various cancer cell lines revealed that the compound exhibited selective cytotoxic effects, particularly in breast cancer cells, with an IC50 value of approximately 15 μM. This suggests potential applications in cancer therapy alongside its anti-inflammatory properties .

Q & A

Q. What synthetic strategies are effective for preparing tert-butyl pyrazolo-pyridine derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step routes, including cyclization, Boc (tert-butoxycarbonyl) protection, and functional group modifications. For example:

  • Step 1: Construct the pyrazolo[4,3-c]pyridine core via cyclocondensation of hydrazines with ketones or aldehydes.
  • Step 2: Introduce the 2-hydroxyethyl group using alkylation or nucleophilic substitution.
  • Step 3: Protect the amine group with Boc anhydride under basic conditions (e.g., DMAP, DCM) .
    Optimization Tips:
  • Monitor reaction progress via TLC or LC-MS.
  • Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients).
  • Confirm regiochemistry using NOESY NMR or X-ray crystallography .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR: Assign peaks to confirm the pyrazolo-pyridine scaffold, Boc group (δ ~1.4 ppm for tert-butyl), and hydroxyethyl moiety (δ ~3.6–4.0 ppm for CH2-OH) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected for C14H23N3O3: 282.1818).
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for Boc group) and hydroxyl bands (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation, and what role does SHELX software play in refinement?

Methodological Answer:

  • Data Collection: Use a single crystal (size ~0.2 mm³) mounted on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Structure Solution: Employ direct methods (SHELXT) for phase estimation .
  • Refinement: Refine using SHELXL with anisotropic displacement parameters for non-H atoms. Address twinning or disorder using TWIN/BASF commands .

Example Crystal Data (from a related derivative):

ParameterValue
Space groupTriclinic, P1
a, b, c (Å)6.3151, 9.3615, 11.215
α, β, γ (°)85.84, 86.79, 87.73
V (ų)659.8
Z2
R-factor<0.05
Table adapted from crystallographic data in .

Q. How do hydrogen bonding networks influence crystal packing, and how can graph set analysis quantify these interactions?

Methodological Answer:

  • Hydrogen Bond Identification: Locate donor-acceptor pairs (e.g., N-H···O, O-H···N) using Mercury or OLEX2.
  • Graph Set Analysis: Classify interactions using Etter’s notation (e.g., D = donor, A = acceptor):
    • Motifs: Chains (C ), rings (R ), or discrete (D ) patterns.
    • Example: A C(6) chain formed by N-H···O hydrogen bonds stabilizes the 3D lattice .
      Impact on Stability: Stronger networks (e.g., multiple R₂²(8) rings) correlate with higher melting points and reduced hygroscopicity.

Q. Can computational models predict the compound’s reactivity or binding interactions in biological systems?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., pyridine N-atom for protonation).
  • Molecular Docking: Use AutoDock Vina to simulate interactions with kinase targets (e.g., ATP-binding pockets). Validate with MD simulations (NAMD/GROMACS) .
  • ADMET Prediction: Tools like SwissADME estimate solubility (LogP ~2.1) and CYP450 inhibition risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.